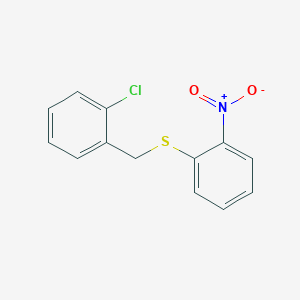

2-Chlorobenzyl 2-nitrophenyl sulfide

Description

The study of organosulfur compounds is a dynamic and evolving field, driven by the unique properties that the sulfur atom imparts to organic molecules. These compounds are integral to various domains, from biological systems to materials science.

Organosulfur compounds, characterized by at least one carbon-sulfur bond, are of paramount importance in contemporary chemical research. Their utility spans a wide spectrum, finding applications as pharmaceuticals, agrochemicals, and advanced materials. The sulfur atom, with its accessible d-orbitals and various oxidation states (sulfide, sulfoxide, sulfone), provides a rich landscape for chemical transformations and molecular design. In organic synthesis, sulfur-containing functional groups serve as versatile intermediates and powerful directing groups. The prevalence of organosulfur structures in essential amino acids like cysteine and methionine underscores their fundamental role in biochemistry. This biological significance, coupled with their synthetic versatility, ensures that organosulfur chemistry remains a vibrant and productive area of investigation.

Aromatic sulfides, also known as thioethers, are structurally analogous to ethers, with a sulfur atom bridging two aryl groups or an aryl and an alkyl/benzyl (B1604629) group. According to IUPAC nomenclature, sulfides can be named by identifying the two groups attached to the sulfur atom followed by the word "sulfide". For more complex molecules, the smaller group and the sulfur atom are often treated as a substituent, named using the "alkylthio-" or "arylthio-" prefix.

In the case of the subject compound, 2-Chlorobenzyl 2-nitrophenyl sulfide (B99878) , the nomenclature identifies the two distinct groups bonded to the central sulfur atom:

A 2-nitrophenyl group, which is a benzene (B151609) ring substituted with a nitro group (NO₂) ortho to the point of sulfur attachment.

A 2-chlorobenzyl group, which consists of a toluene (B28343) molecule chlorinated at the ortho position of the phenyl ring and attached to the sulfur via its methylene (B1212753) bridge.

The structure is asymmetric, featuring two different substituted aromatic moieties, which can lead to interesting stereoelectronic properties.

Table 1: Structural and Nomenclature Details

| Feature | Description |

|---|---|

| IUPAC Name | 1-(2-chlorobenzyl)-2-(phenylthio)benzene |

| Common Name | 2-Chlorobenzyl 2-nitrophenyl sulfide |

| Functional Group | Sulfide (Thioether) |

| Key Substituents | 2-Nitrophenyl, 2-Chlorobenzyl |

| Molecular Formula | C₁₃H₁₀ClNO₂S |

While specific research on 2-Chlorobenzyl 2-nitrophenyl sulfide is not extensively documented in publicly available literature, the research trajectories for its constituent parts are well-established. Aromatic sulfides bearing a nitro group are of significant interest due to the strong electron-withdrawing nature of the nitro moiety. This feature makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of complex molecules. The nitro group itself is a versatile functional handle that can be reduced to an amine, opening pathways to a wide range of other derivatives. commonorganicchemistry.comwikipedia.org

Studies on aromatic sulfides with nitro groups have explored their reactivity, including oxidation at the sulfur center. nih.gov For instance, electrospray ionization mass spectrometry studies on 2-nitrophenyl aryl sulfides have shown that they can undergo both intramolecular and intermolecular oxidation of the sulfur atom. nih.gov

On the other hand, benzyl phenyl sulfide derivatives have been investigated for their potential biological activities. Research has shown that certain compounds in this class exhibit potent antibacterial activity, including against challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). The presence of substituents like chlorine on the benzyl ring is often explored to modulate this activity.

The combination of a chlorobenzyl group and a nitrophenyl group within a single sulfide molecule, as in 2-Chlorobenzyl 2-nitrophenyl sulfide, presents a platform for developing new synthetic intermediates or biologically active agents. The interplay between the electron-withdrawing nitro group and the functionalities on the benzyl portion could lead to unique chemical reactivity and properties.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-[(2-nitrophenyl)sulfanylmethyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2S/c14-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)15(16)17/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFFQVOZCYLQNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=CC=CC=C2[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Chlorobenzyl 2 Nitrophenyl Sulfide

Oxidative Transformations of the Sulfide (B99878) Moiety

The sulfur atom in the sulfide linkage is susceptible to oxidation, a common transformation for thioethers. The degree of oxidation can typically be controlled by the choice of oxidant and reaction conditions to yield either sulfoxides or sulfones.

The oxidation of sulfides is a fundamental transformation in organic chemistry. For 2-Chlorobenzyl 2-nitrophenyl sulfide, this process involves the conversion of the sulfide (-S-) to a sulfoxide (-SO-) and subsequently to a sulfone (-SO2-). This transformation is typically achieved using various oxidizing agents. However, the presence of strong electron-withdrawing groups on the aromatic rings, such as the nitro group in the subject compound, can decrease the nucleophilicity of the sulfur atom, thus suppressing its reactivity toward oxidation.

A variety of reagents are available for the oxidation of sulfides. The selectivity for sulfoxide versus sulfone formation can often be controlled by stoichiometry and reaction temperature. For instance, using one equivalent of an oxidant at a lower temperature generally favors the formation of the sulfoxide, whereas excess oxidant and higher temperatures drive the reaction towards the sulfone.

Table 1: Common Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic acid, room temp | Can be selective for sulfoxides; metal catalysts can promote sulfone formation. mdpi.com |

| m-CPBA | CH₂Cl₂, 0°C to room temp | Often gives sulfoxides with 1 equivalent; excess leads to sulfones. |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | MeOH/H₂O, room temp | A powerful oxidant, often leading to sulfones. chemistrysteps.com |

| Sodium Periodate (NaIO₄) | MeOH/H₂O, 0°C | Generally selective for the formation of sulfoxides. |

This table is generated based on general chemical principles and data from cited sources.

The oxidation process involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. The presence of the 2-nitro group on one phenyl ring and the 2-chloro group on the benzyl (B1604629) moiety both withdraw electron density from the sulfur atom, making it less nucleophilic and therefore less reactive towards oxidation compared to unsubstituted or electron-rich diaryl sulfides.

Beyond oxidation at the sulfur center, the carbon-sulfur bonds in 2-Chlorobenzyl 2-nitrophenyl sulfide are potential sites for cleavage under specific conditions. Oxidative cleavage of C–S bonds is a more challenging transformation than sulfide oxidation but can be achieved through various methods, including photochemical and metal-catalyzed processes.

For benzyl aryl sulfides, homolytic cleavage of the C–S bond can be induced by ultraviolet irradiation (e.g., at 254 nm). researchgate.net This process generates a benzylic radical and a thiyl radical. The stabilized benzylic radical can then undergo various reactions, such as hydrogen abstraction or coupling. researchgate.net Furthermore, the radical cations of aryl benzyl sulfoxides, which could be formed as intermediates during oxidation, are known to undergo C-S bond fragmentation. nih.gov This cleavage can be assisted by nucleophilic solvents. nih.gov

Another approach involves the use of singlet oxygen (¹O₂), which can lead to the oxidative cleavage of C-S bonds to yield carbonyl compounds. researchgate.netnih.gov While often difficult to control, methods using visible-light-mediated silver(II) complexes have been developed for the selective cleavage of C-S bonds in benzyl thiols. nih.gov These findings suggest that the benzylic carbon-sulfur bond in 2-Chlorobenzyl 2-nitrophenyl sulfide is the more likely site for such cleavage reactions compared to the aromatic carbon-sulfur bond.

Reactions Involving Aromatic Ring Functionalization

The two aromatic rings in 2-Chlorobenzyl 2-nitrophenyl sulfide possess distinct reactivity patterns due to their different substituents. The chlorinated benzyl ring and the nitrophenyl ring can undergo various transformations, primarily involving their respective functional groups.

The benzylic position (the carbon atom attached to the benzene (B151609) ring and the sulfur atom) is a site of enhanced reactivity. libretexts.org This heightened reactivity is due to the resonance stabilization of intermediates, such as carbocations or radicals, that can form at this position. chemistrysteps.comucalgary.ca The 2-chlorobenzyl group in the title compound is susceptible to several key reactions:

Nucleophilic Substitution: As a primary benzylic halide system, the 2-chlorobenzyl moiety can undergo nucleophilic substitution reactions. ucalgary.ca Depending on the strength of the nucleophile and the solvent, the mechanism can be either Sₙ1, proceeding through a resonance-stabilized benzylic carbocation, or Sₙ2, involving a backside attack by the nucleophile. libretexts.orgyoutube.com Weak nucleophiles and polar protic solvents favor the Sₙ1 pathway, while strong nucleophiles and polar aprotic solvents favor the Sₙ2 mechanism. ucalgary.castackexchange.com

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon, provided it has at least one hydrogen atom. chemistrysteps.comlibretexts.org This reaction would cleave the benzyl-sulfur bond and convert the 2-chlorobenzyl group into 2-chlorobenzoic acid.

Radical Halogenation: The benzylic hydrogens are susceptible to abstraction by radicals. Reactions with agents like N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce another halogen at the benzylic position. libretexts.orglibretexts.org

The nitro group on the phenyl ring is a versatile functional group that can undergo several transformations, most notably reduction to an amino group. The reduction of aromatic nitro compounds is a well-established and important reaction in organic synthesis. wikipedia.org Given the presence of other reducible or sensitive groups (the aryl chloride and the sulfide linkage), chemoselectivity is a critical consideration.

Various reagents can be employed to reduce the nitro group to an aniline. The choice of reagent can prevent unwanted side reactions like dehalogenation or cleavage of the C-S bond.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Typical Conditions | Chemoselectivity Notes |

|---|---|---|

| Iron (Fe) in Acid | Fe, HCl or Acetic Acid | Mild and often used for its selectivity; tolerates many functional groups. commonorganicchemistry.comscispace.com |

| Tin(II) Chloride (SnCl₂) | HCl, Ethanol | A classic method that is effective and generally chemoselective. commonorganicchemistry.comscispace.com |

| Sodium Sulfide (Na₂S) | H₂O/Ethanol | A mild reducing agent, particularly useful for the selective reduction of one nitro group in dinitro compounds. commonorganicchemistry.comsemanticscholar.orgcommonorganicchemistry.com |

This table is generated based on general chemical principles and data from cited sources.

The reduction proceeds through several intermediates, including nitroso and hydroxylamino species, before yielding the final amine product. nih.gov The resulting 2-aminophenyl sulfide derivative is a valuable synthetic intermediate for the preparation of various heterocyclic compounds.

Intramolecular noncovalent interactions can also play a role in the molecule's conformation and reactivity. Interactions between the sulfur atom's lone pairs and the π-systems of the aromatic rings (sulfur-arene interactions) can influence the molecule's preferred three-dimensional shape. acs.orgrsc.orguva.es These conformational preferences can, in turn, affect the accessibility of reaction sites and the stability of reaction intermediates. For instance, specific conformations might facilitate or hinder the attack of a reagent on the sulfur atom or one of the aromatic rings. The relative orientation of the two aromatic rings (gauche or anti conformers) is determined by the balance of these subtle forces and steric hindrance. researchgate.net

Mechanisms of Sulfur-Mediated Reactions

The sulfide bridge is a central feature of the molecule's reactivity, enabling a variety of transformations through oxidation and subsequent rearrangement or by participating in electron transfer processes.

The Pummerer rearrangement is a characteristic reaction of sulfoxides, which are readily formed by the oxidation of their corresponding sulfides. wikipedia.org For 2-Chlorobenzyl 2-nitrophenyl sulfide, this pathway would commence with its oxidation to 2-Chlorobenzyl 2-nitrophenyl sulfoxide. In the presence of an activating agent, typically an acid anhydride like acetic anhydride (Ac₂O), the sulfoxide undergoes rearrangement to form an α-acyloxy thioether. wikipedia.orgsemanticscholar.org

The mechanism begins with the acylation of the sulfoxide oxygen by acetic anhydride, forming a sulfonium ion intermediate. wikipedia.org A base, such as the acetate ion byproduct, then abstracts the benzylic proton, which is acidic due to the adjacent positively charged sulfur. This elimination step generates a key electrophilic thionium ion intermediate. acs.org Finally, nucleophilic attack on this intermediate by acetate yields the α-acetoxy sulfide product. wikipedia.org

Variations of this reaction exist; for instance, using thionyl chloride can result in the formation of an α-chloro thioether. wikipedia.org If the benzylic substituent is a particularly stable carbocation, a Pummerer fragmentation may occur, leading to C-S bond cleavage. semanticscholar.orgacs.org

Table 1: Key Steps and Intermediates in the Pummerer Rearrangement of 2-Chlorobenzyl 2-nitrophenyl Sulfoxide

| Step | Description | Reagents/Catalysts | Key Intermediate |

| 1. Oxidation | The parent sulfide is oxidized to the corresponding sulfoxide. | Oxidizing agent (e.g., H₂O₂, m-CPBA) | 2-Chlorobenzyl 2-nitrophenyl sulfoxide |

| 2. Activation | The sulfoxide oxygen is acylated by an acid anhydride. | Acetic anhydride (Ac₂O) | Acylated sulfonium ion |

| 3. Elimination | A base abstracts the benzylic proton to form a thionium ion. | Acetate (AcO⁻) | Electrophilic thionium ion |

| 4. Nucleophilic Attack | A nucleophile attacks the thionium ion to give the final product. | Acetate (AcO⁻) | α-acetoxy sulfide |

Single-electron transfer (SET) processes represent a fundamental mechanism in the reactivity of sulfides. In photosensitized oxidations, a sulfide can transfer an electron to an excited-state photosensitizer, generating a sulfide radical cation (R₂S•⁺). nih.gov This highly reactive intermediate can then engage in various reactions, including reacting with molecular oxygen or other nucleophiles, potentially leading to sulfoxidation or C-S bond formation. nih.gov

For 2-Chlorobenzyl 2-nitrophenyl sulfide, two competing SET pathways can be envisioned:

Oxidative SET: The sulfide moiety can act as an electron donor. Upon photoexcitation or in the presence of a suitable chemical oxidant, it can release an electron to form the corresponding radical cation. This species could then participate in subsequent bond-forming reactions, characteristic of sulfanylation.

Reductive SET: The nitroaromatic system is a well-known electron acceptor. The nitro group can be reduced via sequential single-electron transfers to form a nitro radical anion. researchgate.net This process is often photocatalytic and can initiate a cascade of reductions, ultimately capable of converting the nitro group to an amino group. researchgate.net

The competition between these pathways would depend on the specific reaction conditions, such as the choice of photosensitizer, solvent, and the presence of sacrificial electron donors or acceptors. nih.govresearchgate.net The reaction between a sulfide radical cation and superoxide (O₂•⁻) often involves back electron transfer, but reaction with molecular oxygen can lead to sulfoxidation through a complex chain mechanism. nih.gov

The benzylic carbon in 2-Chlorobenzyl 2-nitrophenyl sulfide is particularly reactive towards free radical processes. masterorganicchemistry.com The stability of the resulting benzylic radical is a key factor, as the unpaired electron can be delocalized over the adjacent benzene ring through resonance. masterorganicchemistry.comuomustansiriyah.edu.iq This stabilization lowers the bond dissociation energy of the benzylic C-H bond, making it susceptible to abstraction by radical initiators. masterorganicchemistry.com Furthermore, the adjacent sulfur atom can also help stabilize a radical on the benzylic carbon. uomustansiriyah.edu.iq

A typical free-radical reaction, such as benzylic bromination, proceeds via a chain mechanism: masterorganicchemistry.comlibretexts.org

Initiation: A radical initiator (e.g., heat or UV light acting on Br₂) generates bromine radicals (Br•).

Propagation: A bromine radical abstracts the benzylic hydrogen from 2-Chlorobenzyl 2-nitrophenyl sulfide, forming HBr and the stabilized benzylic radical. This radical then reacts with a molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain.

Termination: The reaction ceases when two radicals combine. libretexts.org

Benzylic oxidation, for instance with KMnO₄, also likely proceeds through an initial homolytic cleavage of the C-H bond to form the benzylic radical. masterorganicchemistry.com

Table 2: Comparison of Typical Bond Dissociation Energies (BDE)

| Bond | BDE (kJ/mol) | Implication for Reactivity |

| Primary Alkyl C-H | ~423 | High energy required to form a primary radical. |

| Secondary Alkyl C-H | ~413 | Lower energy required compared to primary. |

| Tertiary Alkyl C-H | ~400 | Relatively low energy required due to radical stability. |

| Benzylic C-H | ~375 | Significantly weaker; preferential site for radical abstraction. masterorganicchemistry.com |

Cyclization and Heterocycle Formation Pathways

The specific arrangement of functional groups in 2-Chlorobenzyl 2-nitrophenyl sulfide provides pathways for intramolecular cyclization to form various heterocyclic systems. The ortho-nitrobenzyl moiety is a well-known photolabile group that can initiate such reactions. chemrxiv.orgacs.org

Upon UV irradiation (e.g., at 365 nm), the o-nitrobenzyl group can undergo an intramolecular hydrogen abstraction from the benzylic carbon. chemrxiv.orgupenn.edu This process typically proceeds through a triplet-state biradical intermediate, leading to the formation of an aci-nitro intermediate. chemrxiv.orgacs.org From this point, several pathways can diverge. One common outcome is the release of the group attached to the benzylic carbon and the formation of 2-nitrosobenzaldehyde. acs.org

However, in the context of 2-Chlorobenzyl 2-nitrophenyl sulfide, the reactive intermediates could also engage in intramolecular cyclization. For example, radical cyclization of an intermediate could potentially lead to the formation of a dibenzothiazepine ring system (a seven-membered heterocycle containing sulfur and nitrogen). The precise product would be highly dependent on the reaction conditions and the stability of the intermediates formed. chemrxiv.org Similar photochemical cyclizations of o-nitrobenzyl derivatives have been used to synthesize phenanthridines and other heterocyles. chemrxiv.org

Alternative, non-photochemical cyclization routes can also be considered. For instance, related 2-mercaptophenyl substituted compounds are known to undergo oxidative cyclization to form fused benzothiazole systems. mdpi.com While the sulfide in the target molecule is already formed, reductive cyclization of the nitro group to an amine, followed by intramolecular nucleophilic aromatic substitution of the 2-chloro group, could be a potential route to form a thioxanthene derivative or other tricyclic heterocycles.

Table 3: Potential Heterocyclic Products from Cyclization of 2-Chlorobenzyl 2-nitrophenyl Sulfide

| Potential Product Class | Key Functional Groups Involved | Required Conditions | Proposed Mechanism |

| Dibenzothiazepines | o-Nitrobenzyl group, Sulfide | UV Photoirradiation | Photochemical intramolecular hydrogen abstraction, followed by radical cyclization. chemrxiv.org |

| Thioxanthenes/Related Tricycles | 2-Chlorobenzyl group, 2-Nitrophenyl group | Reduction of nitro group (e.g., with SnCl₂/HCl) | Reduction of nitro to amine, followed by intramolecular nucleophilic aromatic substitution. |

| Benzothiazoles | 2-Nitrophenyl sulfide moiety | Reductive cyclization conditions | Reduction of nitro group followed by cyclization onto the sulfide or a derivative. mdpi.com |

Advanced Spectroscopic and Structural Characterization of 2 Chlorobenzyl 2 Nitrophenyl Sulfide

X-ray Crystallography for Molecular Geometry and Crystal Packing

Should such data become available, the analysis would typically involve the following subsections:

Analysis of Intermolecular Hydrogen Bonding Networks

In the crystalline state, molecules are held together by a variety of intermolecular forces. Hydrogen bonds are among the strongest of these non-covalent interactions. For 2-Chlorobenzyl 2-nitrophenyl sulfide (B99878), potential hydrogen bonding interactions could occur between the hydrogen atoms of the aromatic rings and the oxygen atoms of the nitro group or the chlorine atom of neighboring molecules. An X-ray crystallographic study would precisely map these interactions, defining the geometry and strength of the hydrogen-bonding network that contributes to the stability of the crystal structure.

Investigation of Pi-Pi and C-H...Pi Interactions

Aromatic rings, such as the chlorobenzyl and nitrophenyl moieties in the target molecule, can interact through pi-pi stacking and C-H...pi interactions. Pi-pi interactions involve the stacking of the electron-rich pi systems of the aromatic rings, which can be in a face-to-face or offset arrangement. C-H...pi interactions are weaker and occur when a C-H bond points towards the face of an aromatic ring. These interactions play a crucial role in the packing of aromatic compounds in the solid state. A detailed crystallographic analysis would reveal the presence and geometric parameters of any such interactions within the crystal lattice of 2-Chlorobenzyl 2-nitrophenyl sulfide.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are invaluable for identifying functional groups and probing the molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar bonds and symmetric functional groups. In the case of 2-Chlorobenzyl 2-nitrophenyl sulfide, Raman spectroscopy would be useful for identifying the S-C and aromatic ring vibrations. As with FTIR, specific experimental Raman data for this compound has not been located in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. While a peer-reviewed, in-depth NMR study with full spectral assignments and coupling constant analysis for 2-Chlorobenzyl 2-nitrophenyl sulfide is not available, some basic proton (¹H) and carbon-¹³ (¹³C) NMR data has been reported by chemical suppliers.

The reported ¹H NMR data in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the aromatic protons and the methylene (B1212753) bridge protons. The ¹³C NMR data provides information on the carbon skeleton of the molecule.

Table 1: Reported NMR Data for 2-Chlorobenzyl 2-nitrophenyl sulfide

| Nucleus | Chemical Shift (δ) in ppm | Description |

| ¹H | 8.36 | Aromatic proton adjacent to the NO₂ group |

| ¹H | 7.79 | Aromatic protons of the chlorobenzyl ring |

| ¹H | 4.52 | Methylene (CH₂) bridge protons |

| ¹³C | 152.1 | Carbon atom attached to the NO₂ group |

| ¹³C | 134.8 | Carbon atom attached to the Cl atom |

| ¹³C | 38.2 | Methylene (CH₂) carbon atom |

This data is based on information from chemical supplier databases and has not been independently verified through peer-reviewed research. A full, detailed structural elucidation would require further NMR experiments, such as 2D NMR (COSY, HSQC, HMBC), to unambiguously assign all proton and carbon signals and to determine the connectivity of the atoms in the molecule.

Proton (¹H) NMR Studies

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. In the ¹H NMR spectrum of 2-Chlorobenzyl 2-nitrophenyl sulfide, distinct signals corresponding to the aromatic protons and the methylene bridge protons are observed.

The aromatic protons of the 2-nitrophenyl group and the 2-chlorobenzyl group resonate in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The chemical shifts are influenced by the electronic effects of the nitro and chloro substituents, as well as the sulfur bridge. The methylene protons of the benzyl (B1604629) group appear as a singlet, indicating their chemical equivalence, at a characteristic chemical shift.

Table 1: ¹H NMR Spectroscopic Data for 2-Chlorobenzyl 2-nitrophenyl Sulfide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.26 - 7.45 | m | 4H | Ar-H (2-chlorobenzyl) |

| 7.15 - 7.25 | m | 3H | Ar-H (2-nitrophenyl) |

| 8.15 | dd | 1H | Ar-H (ortho to NO₂) |

| 4.25 | s | 2H | -CH₂- |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon (¹³C) NMR Studies

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The ¹³C NMR spectrum of 2-Chlorobenzyl 2-nitrophenyl sulfide displays a series of signals corresponding to the carbon atoms in the two aromatic rings and the methylene bridge.

The carbon atoms attached to the electron-withdrawing nitro and chloro groups, as well as the sulfur atom, exhibit characteristic chemical shifts. The aromatic region of the spectrum shows a complex pattern of signals due to the different chemical environments of the carbon atoms in the substituted phenyl rings.

Table 2: ¹³C NMR Spectroscopic Data for 2-Chlorobenzyl 2-nitrophenyl Sulfide

| Chemical Shift (δ) ppm | Assignment |

| 36.5 | -CH₂- |

| 125.0 - 148.0 | Aromatic C |

| 134.5 | C-Cl |

| 135.0 | C-S (chlorobenzyl) |

| 145.0 | C-S (nitrophenyl) |

| 147.0 | C-NO₂ |

Note: The assignments are based on typical chemical shift ranges for substituted aromatic compounds and may require further 2D NMR experiments for unambiguous confirmation.

Fluorine (¹⁹F) NMR Studies

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a specialized technique used for the analysis of fluorine-containing compounds. As the chemical structure of 2-Chlorobenzyl 2-nitrophenyl sulfide does not include any fluorine atoms, ¹⁹F NMR studies are not applicable for the characterization of this specific compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For 2-Chlorobenzyl 2-nitrophenyl sulfide, HRMS is used to confirm the molecular formula, C₁₃H₁₀ClNO₂S.

The analysis of fragmentation patterns in the mass spectrum can provide valuable information about the connectivity of the molecule. Common fragmentation pathways for this compound may involve the cleavage of the C-S bonds, leading to the formation of ions corresponding to the 2-chlorobenzyl and 2-nitrophenyl moieties.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 2-Chlorobenzyl 2-nitrophenyl Sulfide

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 279.0171 | 279.0173 |

Note: The observed m/z value is a close match to the calculated value, confirming the elemental composition of the molecule.

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a lower energy molecular orbital to a higher energy one.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an organic compound is influenced by the nature of its chromophores, which are the parts of the molecule that absorb light. In 2-Chlorobenzyl 2-nitrophenyl sulfide, the nitrophenyl and chlorobenzyl groups, as well as the sulfide linkage, act as chromophores. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.

While specific experimental UV-Vis data for 2-Chlorobenzyl 2-nitrophenyl sulfide was not found in the performed searches, related aromatic sulfides and nitroaromatic compounds typically exhibit strong absorptions in the UV region. The position and intensity of these absorption bands provide insights into the electronic structure and conjugation within the molecule.

Computational Chemistry and Theoretical Investigations of 2 Chlorobenzyl 2 Nitrophenyl Sulfide

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bohrium.com It is widely employed to determine molecular properties and has been successfully applied to various aryl sulfide (B99878) compounds. figshare.com DFT calculations are foundational for optimizing molecular geometry, analyzing molecular orbitals, and mapping electronic potential surfaces to predict chemical behavior. mdpi.com

Geometry optimization is a critical first step in computational analysis, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 2-Chlorobenzyl 2-nitrophenyl sulfide, which has flexible dihedral angles connecting the phenyl rings to the sulfur atom, multiple conformations may exist.

Conformational analysis explores these different spatial arrangements to identify the global minimum energy structure. semanticscholar.org This process involves systematically rotating the bonds and calculating the energy of each resulting conformer. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculated parameters for similar molecules have been shown to be in good agreement with experimental data obtained from X-ray diffraction. researchgate.net The final, most stable conformation is then used for subsequent computational analyses.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S (Sulfide Bridge) | ~1.78 Å |

| Bond Length | S-CH₂ (Sulfide Bridge) | ~1.85 Å |

| Bond Length | C-Cl (Chlorobenzyl Ring) | ~1.75 Å |

| Bond Length | C-N (Nitrophenyl Ring) | ~1.47 Å |

| Bond Angle | C-S-CH₂ | ~103° |

| Dihedral Angle | C-C-S-C | ~75° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. acadpubl.eu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter. acadpubl.eu

A large HOMO-LUMO gap implies high chemical stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. mdpi.com Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attacks. For 2-Chlorobenzyl 2-nitrophenyl sulfide, the HOMO is expected to be localized on the electron-rich sulfide linkage and the phenyl rings, while the LUMO would likely be concentrated on the electron-withdrawing nitro group and the associated phenyl ring. This distribution facilitates intramolecular charge transfer from the donor part of the molecule to the acceptor part. acadpubl.eu

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy (EHOMO) | -6.45 | Electron-donating ability |

| LUMO Energy (ELUMO) | -2.30 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.15 | Chemical stability and reactivity |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing charge transfer, hyperconjugation, and delocalization phenomena. nih.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic reactions. researchgate.net The MEP surface displays different colors to represent varying electrostatic potential values. bhu.ac.in

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms. researchgate.net In 2-Chlorobenzyl 2-nitrophenyl sulfide, the most negative regions would be concentrated around the oxygen atoms of the nitro group.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. researchgate.net Positive potentials are typically found around hydrogen atoms.

Green regions denote areas of neutral or near-zero potential.

The MEP map provides a comprehensive picture of the molecule's polarity and helps in understanding intermolecular interactions, such as hydrogen bonding. acadpubl.eu

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating molecular excited states and electronic transitions. researchgate.net TD-DFT calculations are used to predict the electronic absorption spectra of molecules by determining the energies of vertical electronic transitions from the ground state to various excited states. rsc.org

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a compound by computing the excitation energies and oscillator strengths of electronic transitions. researchgate.net The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax).

For 2-Chlorobenzyl 2-nitrophenyl sulfide, the electronic spectrum would be characterized by transitions involving the promotion of electrons from occupied molecular orbitals (like the HOMO) to unoccupied ones (like the LUMO). These transitions are often of a π → π* or n → π* nature, originating from the aromatic rings and the heteroatoms (S, N, O). By comparing the theoretically predicted spectrum with experimental data, researchers can validate the computational methodology and gain a deeper understanding of the electronic transitions responsible for the observed absorption bands. researchgate.net

Investigation of Nonlinear Optical (NLO) Properties

Theoretical investigations into the nonlinear optical (NLO) properties of 2-Chlorobenzyl 2-nitrophenyl sulfide are driven by the molecule's inherent structural characteristics, which are common in materials with significant NLO responses. The presence of a nitro group (NO₂), a strong electron-withdrawing group, and a sulfur bridge that can facilitate electron delocalization across the aromatic rings, suggests a potential for a notable NLO response.

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. nih.govosti.gov The key parameters calculated are the molecular polarizability (α) and the first-order hyperpolarizability (β). nih.govdtic.mil Polarizability measures the linear response of the molecular electron cloud to an external electric field, while hyperpolarizability describes the nonlinear response, which is responsible for phenomena like second-harmonic generation (SHG). researchgate.net

For a molecule like 2-Chlorobenzyl 2-nitrophenyl sulfide, a computational study would typically involve:

Geometry Optimization: Finding the most stable molecular structure at a selected level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set). nih.gov

Property Calculation: Using the optimized geometry to calculate the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) tensors. joaquinbarroso.com

The intramolecular charge transfer (ICT) from the electron-rich regions (the sulfide bridge and phenyl rings) to the electron-deficient nitro group is the primary mechanism expected to give rise to a large β value. researchgate.net The magnitude of the total first hyperpolarizability (β_total) is a critical indicator of a molecule's potential for NLO applications. Calculations for similar push-pull organic molecules have shown significant hyperpolarizability values. nih.gov

Below is an illustrative table of the kind of data that a DFT calculation would yield for the NLO properties of 2-Chlorobenzyl 2-nitrophenyl sulfide.

| Parameter | Description | Calculated Value (a.u.) |

|---|---|---|

| μ | Dipole Moment | Data not available |

| α_total | Isotropic Polarizability | Data not available |

| Δα | Polarizability Anisotropy | Data not available |

| β_total | First Hyperpolarizability | Data not available |

Note: The values in the table are placeholders, as specific computational studies on 2-Chlorobenzyl 2-nitrophenyl sulfide are not publicly available. The values would be derived from DFT calculations.

Intermolecular Interaction Studies

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgmdpi.com By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of the close contacts that govern the crystal packing. nih.gov The d_norm surface uses a red-white-blue color scheme, where red spots highlight contacts shorter than the van der Waals radii (indicating strong interactions like hydrogen bonds), white represents contacts at the van der Waals limit, and blue indicates longer contacts. nih.govnih.gov

The most significant interactions expected for this molecule include:

O···H/H···O contacts: Primarily involving the oxygen atoms of the nitro group acting as hydrogen bond acceptors.

H···H contacts: Typically comprising the largest portion of the surface due to the abundance of hydrogen atoms. nih.gov

C···H/H···C contacts: Representing weak C-H···π interactions.

Cl···H/H···Cl contacts: Involving the chlorine atom on the benzyl (B1604629) ring. iucr.org

An analysis of a related compound, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid, showed that O···H interactions were the most dominant, contributing 58.9% to the Hirshfeld surface. nih.gov Similarly, studies on chlorobenzyl derivatives highlight the importance of H···Cl contacts. nih.goviucr.org

| Interaction Type | Anticipated Contribution (%) | Description |

|---|---|---|

| O···H / H···O | ~30 - 50% | Weak hydrogen bonds involving the nitro group. doaj.org |

| H···H | ~20 - 40% | General van der Waals contacts. nih.govnih.gov |

| C···H / H···C | ~10 - 20% | C-H···π interactions with aromatic rings. nih.goviucr.org |

| Cl···H / H···Cl | ~10 - 20% | Weak hydrogen bonds involving the chlorine atom. nih.goviucr.org |

| S···H / H···S | <5% | Weak contacts involving the sulfide bridge. nih.gov |

| C···C | <5% | π-π stacking interactions between aromatic rings. iucr.org |

Note: The contribution percentages are estimates based on published data for structurally similar compounds and serve as an illustration of expected findings. nih.govnih.govnih.goviucr.orgdoaj.org

Reduced Density Gradient (RDG) analysis is a computational technique that visualizes weak non-covalent interactions (NCIs) in real space. researchgate.netmdpi.com It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). mdpi.com The RDG function allows for the identification and characterization of different interaction types, which are typically displayed as isosurfaces colored according to the nature of the interaction. researchgate.netmdpi.com

The visualization scheme is generally:

Blue surfaces: Indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces: Represent weak, delocalized van der Waals interactions. mdpi.com

Red surfaces: Signify strong, repulsive steric clashes. mdpi.com

For 2-Chlorobenzyl 2-nitrophenyl sulfide, an RDG analysis would provide a detailed map of the intramolecular and intermolecular forces. Expected findings would include large, green-colored surfaces between the two aromatic rings, indicating π-π stacking or general van der Waals forces. Small blue or bluish-green discs would likely appear between the oxygen atoms of the nitro group and nearby hydrogen atoms, confirming weak C-H···O hydrogen bonds. Similarly, weak C-H···Cl interactions would be visualized. Intramolecularly, RDG analysis could reveal steric strain, for instance, between the benzyl and nitrophenyl moieties, which would appear as red-colored regions. This method provides a more nuanced view of the weak forces than Hirshfeld analysis alone. chemrxiv.org

Quantum chemical methods, particularly DFT, are employed to model the adsorption and interaction of molecules on various surfaces, providing insights into sensing, catalysis, and environmental remediation processes. tudelft.nlchemrevlett.com Such studies on 2-Chlorobenzyl 2-nitrophenyl sulfide could explore its behavior on surfaces like graphene, metal oxides, or clay minerals. arabjchem.orgjchemrev.com

A typical computational protocol involves placing the molecule at different orientations relative to a slab model of the surface and performing geometry optimizations to find the most stable adsorption configuration. nih.govacs.org Key parameters calculated from these simulations include:

Adsorption Energy (E_ad): This value indicates the strength of the interaction between the molecule and the surface. nih.gov A negative E_ad signifies a stable adsorption process. The magnitude can distinguish between physisorption (weak, van der Waals forces) and chemisorption (stronger, involving bond formation). nih.gov

Binding Distance: The equilibrium distance between the molecule and the surface.

Charge Transfer: The amount of electron density transferred between the molecule and the surface, often calculated using methods like Hirshfeld population analysis. acs.org This helps to understand the electronic nature of the interaction.

For 2-Chlorobenzyl 2-nitrophenyl sulfide, the nitro group and the chloro-substituted ring are expected to be the primary sites for interaction with a surface. nih.govresearchgate.net The nitro group's oxygen atoms could form hydrogen bonds or coordinate with metal sites on a surface, while the π-systems of the aromatic rings could engage in π-π or hydrophobic interactions. acs.orgnih.gov These theoretical studies are crucial for predicting the environmental fate of such organochlorine and nitroaromatic compounds or for designing sensors and catalysts. nih.govmdpi.com

Mechanistic Computational Studies of Reactions Involving Organosulfur Compounds

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone. nih.govescholarship.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states, thereby constructing a complete reaction profile. mdpi.com

For organosulfur compounds, especially those containing activating groups like the nitro group, computational studies can explore a variety of reaction pathways. nih.govresearchgate.netresearchgate.net In the case of 2-Chlorobenzyl 2-nitrophenyl sulfide, theoretical investigations could focus on several plausible reactions:

Nucleophilic Aromatic Substitution (S_NAr): The electron-withdrawing nitro group strongly activates the phenyl ring towards nucleophilic attack. DFT calculations can be used to model the reaction with various nucleophiles, determining the activation energies for substitution at different positions and validating the proposed Meisenheimer complex intermediates. nih.govresearchgate.net

Intramolecular Rearrangements: Aromatic sulfides bearing a nitro group have been shown to undergo intramolecular oxygen transfer from the nitro group to the sulfur atom upon ionization. pnas.org Computational modeling can corroborate this by locating the transition state for the oxygen transfer and calculating the reaction barrier, providing insight into whether such a process is thermally or photochemically feasible.

Oxidation/Reduction Reactions: The sulfide linkage is susceptible to oxidation, while the nitro group can be reduced. Computational studies can model these redox processes, predicting reaction energetics and identifying the most likely products under different conditions.

These mechanistic studies, typically performed using DFT methods like B3LYP or M06-2X, provide fundamental insights into the reactivity of 2-Chlorobenzyl 2-nitrophenyl sulfide, which is valuable for synthetic applications and for understanding its stability and degradation pathways. nih.govresearchgate.net

Research Applications and Material Science Perspectives of 2 Chlorobenzyl 2 Nitrophenyl Sulfide Derivatives

Role as Synthetic Reagents and Building Blocks in Organic Synthesis

The multifaceted nature of 2-Chlorobenzyl 2-nitrophenyl sulfide (B99878) makes it a potentially valuable building block in organic synthesis. The presence of three distinct reactive sites—the nitro group, the sulfide bridge, and the chlorobenzyl group—allows for a variety of chemical transformations.

The nitro group, for instance, is a versatile functional group that can be readily reduced to an amino group. This transformation is a cornerstone of synthetic chemistry, as it opens up pathways to a wide array of nitrogen-containing compounds, including pharmaceuticals and other biologically active molecules. The resulting 2-aminobenzyl 2-chlorophenyl sulfide could serve as a precursor for the synthesis of heterocyclic compounds, such as phenothiazines, which are of significant interest in medicinal chemistry. A preparation method for 2-aminodiphenyl sulfide involves the hydrogenation of 2-nitrodiphenyl sulfide, a similar compound, using a sulfide poisoning-resistant catalyst google.com.

The sulfide linkage itself can be a target for chemical modification. Oxidation of the sulfide can lead to the corresponding sulfoxide or sulfone, compounds with altered electronic and steric properties, which can be useful in the design of new molecules with specific functions. Furthermore, the carbon-sulfur bonds can be cleaved under certain reductive conditions, offering another avenue for synthetic diversification.

The 2-chlorobenzyl group provides an additional site for nucleophilic substitution reactions. The chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of new functional groups and the extension of the molecular framework. This reactivity is fundamental to the construction of more complex molecular architectures. The synthesis of related compounds, such as 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol, demonstrates the utility of chlorobenzyl and nitrophenyl moieties in creating new structures with potential biological activity researchgate.net.

The table below summarizes some of the potential synthetic transformations of 2-Chlorobenzyl 2-nitrophenyl sulfide and its derivatives.

| Starting Material | Reagents and Conditions | Product | Potential Applications |

| 2-Chlorobenzyl 2-nitrophenyl sulfide | H₂, Catalyst (e.g., Pd/C) | 2-Chlorobenzyl 2-aminophenyl sulfide | Precursor for heterocycles, pharmaceuticals |

| 2-Chlorobenzyl 2-nitrophenyl sulfide | Oxidizing agent (e.g., H₂O₂, m-CPBA) | 2-Chlorobenzyl 2-nitrophenyl sulfoxide/sulfone | Fine chemical synthesis, materials science |

| 2-Chlorobenzyl 2-nitrophenyl sulfide | Nucleophile (e.g., R-NH₂, R-OH, R-SH) | Substituted benzyl (B1604629) derivatives | Elaboration of molecular structure |

| 2-Chlorobenzyl 2-aminophenyl sulfide | Intramolecular cyclization conditions | Thio-containing heterocyclic compounds | Medicinal chemistry, material science |

Potential in Functional Material Design

The unique combination of functional groups in 2-Chlorobenzyl 2-nitrophenyl sulfide suggests its potential utility in the design of novel functional materials.

While there is no specific research on the fluorescent properties of 2-Chlorobenzyl 2-nitrophenyl sulfide, the presence of the 2-nitrophenyl group is noteworthy. Nitrophenyl moieties are known to be effective quenchers of fluorescence. This property is often exploited in the design of "off-on" fluorescent probes for the detection of specific analytes. The general principle involves the incorporation of a nitrophenyl group into a fluorescent molecule in such a way that its fluorescence is quenched. A chemical reaction with the target analyte cleaves the nitrophenyl group, restoring the fluorescence. Given this, derivatives of 2-Chlorobenzyl 2-nitrophenyl sulfide could be investigated as potential components in the development of chemosensors.

Sulfur-containing polymers are a class of materials with a wide range of interesting and useful properties, including high refractive indices, good thermal stability, and the ability to coordinate with metal ions rsc.org. These properties make them suitable for applications in optics, electronics, and environmental remediation. The synthesis of degradable sulfur-containing polymers has also garnered significant attention due to environmental concerns rsc.org.

The 2-Chlorobenzyl 2-nitrophenyl sulfide molecule contains a sulfide linkage and two aromatic rings, which are common components of some sulfur-containing polymers. In principle, derivatives of this compound could be designed to act as monomers in polymerization reactions. For example, by introducing polymerizable groups onto the aromatic rings, it might be possible to synthesize novel sulfur-containing polymers with tailored properties. The incorporation of the polar nitro group and the reactive chlorobenzyl group could further enhance the functionality of the resulting materials. Sulfur-containing polymers derived from sulfur dioxide have also been a subject of interest due to the abundance of the monomer and the unique properties of the resulting polysulfones and polysulfites rsc.org.

Catalytic Roles and Mediating Chemical Transformations

The potential for 2-Chlorobenzyl 2-nitrophenyl sulfide and its derivatives to act as catalysts or mediators in chemical transformations is an area that remains to be explored.

There is currently no available scientific literature that describes the use of 2-Chlorobenzyl 2-nitrophenyl sulfide or its derivatives in heterogeneous catalysis. Generally, heterogeneous catalysts are solid materials that provide an active surface for chemical reactions to occur. For a derivative of 2-Chlorobenzyl 2-nitrophenyl sulfide to be used in this context, it would likely need to be immobilized on a solid support. The sulfide and nitro functionalities could potentially serve as coordination sites for metal ions, which are often the active centers in heterogeneous catalysts. However, without experimental studies, this remains a speculative possibility.

In the context of photocatalysis, aryl sulfides are typically the substrates that undergo transformation rather than acting as the photocatalysts themselves. The photocatalytic oxidation of aryl sulfides to the corresponding sulfoxides and sulfones is a well-studied reaction acs.orgnih.govacs.org. This process often utilizes semiconductor materials as photocatalysts, which, upon irradiation with light, generate reactive oxygen species that oxidize the sulfide.

For example, 4-nitrophenylacetylene-functionalized Cu₂O crystals have been shown to be effective photocatalysts for the oxidation of aryl sulfides to aryl sulfoxides with high selectivity acs.orgnih.govacs.org. Another study reported a sustainable, light-driven protocol for the aerobic photooxidation of sulfides to sulfoxides, highlighting the crucial role of the irradiation wavelength rsc.orgrsc.org.

Therefore, it is expected that 2-Chlorobenzyl 2-nitrophenyl sulfide would be a substrate in such photocatalytic oxidation reactions, yielding the corresponding sulfoxide and sulfone. There is no evidence to suggest that it would function as a photocatalyst in this or other chemical transformations.

Consideration in Advanced Chemical Systems

The unique electronic and structural characteristics of 2-chlorobenzyl 2-nitrophenyl sulfide and its derivatives position them as compelling candidates for integration into a variety of advanced chemical systems. Their potential utility spans across catalysis, the development of responsive materials, and the construction of sophisticated molecular sensors. The presence of a nitro group, a chloro substituent, and a flexible sulfide linkage allows for a diverse range of chemical modifications and interactions, making these compounds versatile building blocks in complex chemical architectures.

The application of diaryl and benzyl aryl sulfides in photoredox catalysis is a rapidly expanding field of research. In such systems, these sulfide derivatives can act as radical precursors under visible light irradiation. beilstein-journals.org For instance, the homolytic cleavage of the carbon-sulfur or sulfur-sulfur bond in related sulfide compounds can be initiated by a photocatalyst, leading to the formation of reactive radical species. beilstein-journals.orgacs.org These radicals can then participate in a variety of chemical transformations, including C-H functionalization and the formation of new carbon-sulfur bonds. acs.org The specific substituents on the aromatic rings of 2-chlorobenzyl 2-nitrophenyl sulfide would likely influence the efficiency and selectivity of these photocatalytic processes.

The development of "smart" or stimuli-responsive materials, which can change their properties in response to external triggers, is another promising area for the application of 2-chlorobenzyl 2-nitrophenyl sulfide derivatives. nih.govrsc.org The nitro group, for example, is known to be redox-active and can be reduced to an amino group, which would significantly alter the electronic properties of the molecule. This transformation could be exploited to create materials that respond to electrochemical or chemical redox stimuli. rsc.org Furthermore, the sulfide linkage itself can be oxidized to sulfoxide or sulfone, providing another mechanism for tuning the material's properties. researchgate.net Such stimuli-responsive polymers have a wide array of potential applications, including in drug delivery, intelligent sensing, and the creation of artificial muscles. rsc.orgnih.gov

The design of molecular sensors for the detection of specific analytes is a further area where 2-chlorobenzyl 2-nitrophenyl sulfide derivatives could find application. The sulfide moiety can coordinate with metal ions, and the aromatic rings can be functionalized with specific recognition units. The electronic communication between these components, modulated by the binding of an analyte, could lead to a detectable change in the spectroscopic or electrochemical properties of the molecule. The presence of both electron-withdrawing (nitro) and potentially electron-donating (after modification) groups could be leveraged to fine-tune the sensing capabilities of such molecular systems.

Interactive Data Table: Potential Roles of 2-Chlorobenzyl 2-nitrophenyl Sulfide Derivatives in Advanced Chemical Systems

| Advanced Chemical System | Potential Role of the Sulfide Derivative | Key Structural Features | Potential Outcome |

| Photoredox Catalysis | Radical Precursor | Sulfide linkage, Aromatic rings | Generation of reactive intermediates for organic synthesis. beilstein-journals.orgacs.org |

| Stimuli-Responsive Materials | Redox-Switchable Component | Nitro group, Sulfide linkage | Reversible changes in material properties in response to stimuli. nih.govrsc.org |

| Molecular Sensors | Metal Ion Ligand and Signal Transducer | Sulfide moiety, Functionalizable aromatic rings | Detection of specific analytes through changes in optical or electrochemical signals. |

| Functional Polymers | Monomer for High Refractive Index Polymers | Aromatic rings, Sulfur atom | Development of advanced optical materials. |

Green Chemistry Aspects in the Synthesis and Transformation of 2 Chlorobenzyl 2 Nitrophenyl Sulfide

Development of Environmentally Benign Synthetic Routes

The development of environmentally benign synthetic routes for compounds like 2-Chlorobenzyl 2-nitrophenyl sulfide (B99878) focuses on minimizing hazardous substances, reducing waste, and improving efficiency. Traditional methods for creating aryl sulfides often rely on transition-metal catalysts and volatile organic solvents, which present environmental and health concerns. nih.gov

Greener approaches for analogous compounds involve exploring alternative reaction pathways that are inherently safer and more sustainable. For instance, the synthesis of benzyl (B1604629) phenyl sulfide derivatives has been achieved through the reaction of thioanisoles with benzyl alcohols over dual-functional ionic liquids, which serve as both catalyst and solvent. nih.gov This method avoids the use of halogenated reactants like benzyl chlorides and the production of salt byproducts, which are common in traditional nucleophilic substitution reactions. nih.gov

Another strategy involves using less toxic and more readily available starting materials. Research into the synthesis of aryl sulfides has demonstrated methods that utilize odorless and stable sulfur sources like potassium sulfide (K₂S) or sodium thiosulfate (B1220275) (Na₂S₂O₃·5H₂O) to replace foul-smelling and volatile thiols. researchgate.netorganic-chemistry.org These alternative routes often lead to higher yields and simpler purification procedures, contributing to a more environmentally friendly process.

Solvent Selection and Sustainable Reaction Media

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact.

Performing organic reactions in water is a key goal of green chemistry due to its low cost, non-flammability, and environmental benignity. For the synthesis of aryl sulfides, methods have been developed that utilize water as the reaction medium. For example, a copper(II) oxide-catalyzed cross-coupling of thiols and aryl iodides has been successfully performed in water, offering short reaction times and tolerance to various functional groups. organic-chemistry.org Similarly, a copper-catalyzed coupling of aryl iodides with dimethyl disulfide in water provides an efficient route to aryl methyl sulfides. organic-chemistry.org

Adapting such a methodology for the synthesis of 2-Chlorobenzyl 2-nitrophenyl sulfide could involve the reaction of 2-nitrothiophenol (B1584256) and 2-chlorobenzyl chloride in an aqueous system, potentially with the aid of a phase-transfer catalyst to overcome solubility issues. The low solubility of the resulting sulfonyl chloride products in water can facilitate their separation by precipitation, leading to high yields and purity. acs.org

Ionic liquids (ILs) are salts with melting points below 100°C that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. beilstein-journals.org They can act as both solvents and catalysts, often enhancing reaction rates and selectivity. researchgate.net

In the synthesis of benzyl phenyl sulfide, a related compound, an ionic liquid was used to facilitate the reaction between thioanisoles and benzyl alcohols. nih.gov The ionic liquid's cation and anion worked synergistically to activate the reactants through hydrogen bonding. nih.gov This approach avoids the need for traditional acid or base catalysts and minimizes waste. nih.govresearchgate.net For the synthesis of 2-Chlorobenzyl 2-nitrophenyl sulfide, a similar strategy could be employed, potentially using an ionic liquid like 1-propylsulfonate-3-methylimidazolium trifluoromethanesulfonate (B1224126) to promote the condensation of 2-nitrothiophenol and 2-chlorobenzyl alcohol (an alternative to the halide).

Table 1: Comparison of Reaction Media for Aryl Sulfide Synthesis

| Reaction Medium | Reactants | Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Organic Solvent (e.g., DMF) | Thiophenol, Aryl Halide | Base (e.g., K₂CO₃) | Well-established, good solubility | Volatile, toxic, waste generation |

| Aqueous Medium | Thiol, Aryl Iodide | Copper(II) oxide | Environmentally benign, non-flammable | Potential solubility issues |

| Ionic Liquid | Thioanisole, Benzyl Alcohol | Ionic Liquid (e.g., [SO₃HPrMIm][OTf]) | Recyclable, dual catalyst/solvent role, high efficiency | Higher cost, potential toxicity concerns |

Catalyst-Free Reaction Methodologies

Eliminating the need for a catalyst simplifies reaction procedures, reduces costs, and avoids contamination of the product with residual catalyst material. Several catalyst-free methods for the synthesis of sulfides have been reported.

One approach involves the direct reaction of thiols with benzyl or other activated halides under solvent-free conditions. researchgate.net Heating a mixture of the reactants can provide the desired sulfide in high yield without the need for a solvent or catalyst. researchgate.net This method is highly efficient and generates minimal waste, making it an attractive green alternative. researchgate.netlibretexts.org A plausible catalyst-free synthesis of 2-Chlorobenzyl 2-nitrophenyl sulfide would involve heating a mixture of 2-nitrothiophenol and 2-chlorobenzyl chloride.

Another catalyst-free approach describes the synthesis of diaryl sulfides using potassium sulfide as the sulfur source in a solvent like DMF at elevated temperatures. researchgate.net This method is odorless and avoids the use of transition metals. researchgate.net While not strictly solvent-free, it represents a significant improvement over many catalyzed reactions.

Table 2: Catalyst-Free Synthesis of Sulfides

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| Thiols and Benzyl Halides | Solvent-free, 100°C | High | researchgate.net |

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. wikipedia.orgprimescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org

The ideal synthesis of 2-Chlorobenzyl 2-nitrophenyl sulfide would be an addition reaction, which has a theoretical atom economy of 100% as all reactant atoms are incorporated into the final product. rsc.org However, the most common route to this type of sulfide is a substitution reaction.

Consider the synthesis from 2-nitrothiophenol and 2-chlorobenzyl chloride with a base like sodium hydroxide:

C₆H₅NO₂S + C₇H₆Cl₂ + NaOH → C₁₃H₁₀ClNO₂S + NaCl + H₂O

The atom economy for this reaction is calculated as follows:

Molecular Weight of Product (C₁₃H₁₀ClNO₂S): 279.74 g/mol

Molecular Weight of Reactants (C₆H₅NO₂S + C₇H₆Cl₂ + NaOH): 155.18 + 161.03 + 40.00 = 356.21 g/mol

Atom Economy: (279.74 / 356.21) * 100% = 78.5%

While a 78.5% atom economy is reasonably high, it still indicates that over 20% of the reactant mass is converted into byproducts (sodium chloride and water). In contrast, a greener route involving the direct addition of a sulfur-containing molecule across a double bond, if one could be designed, would approach a 100% atom economy. rsc.org Improving atom economy is a fundamental goal in designing more sustainable synthetic processes. primescholars.com

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-Chlorobenzyl 2-nitrophenyl sulfide |

| 2-nitrothiophenol |

| 2-chlorobenzyl chloride |

| Benzyl phenyl sulfide |

| Thioanisole |

| Benzyl alcohol |

| 1-propylsulfonate-3-methylimidazolium trifluoromethanesulfonate |

| Potassium sulfide |

| Sodium thiosulfate |

| Copper(II) oxide |

| Dimethyl disulfide |

| Sodium hydroxide |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable methods for the synthesis of unsymmetrical diaryl sulfides remains a key area of interest. Future research is likely to focus on:

Catalyst Development: The design of novel, highly efficient, and reusable catalysts for carbon-sulfur bond formation is a primary objective. This includes the exploration of earth-abundant metal catalysts as greener alternatives to precious metals. organic-chemistry.org

One-Pot Syntheses: Methodologies that allow for the construction of complex unsymmetrical diaryl sulfides in a single step from readily available starting materials are highly desirable to improve efficiency and reduce waste. organic-chemistry.org

Flow Chemistry: The application of continuous flow technologies for the synthesis of these compounds can offer advantages in terms of safety, scalability, and reaction control.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Novel Catalysis | Higher yields, lower costs, improved sustainability | Earth-abundant metals, recyclable catalysts |

| One-Pot Reactions | Increased efficiency, reduced waste | Tandem and domino reaction sequences |

| Flow Chemistry | Enhanced safety, scalability, and control | Microreactor technology, process optimization |

Advanced Computational Modeling for Complex Reactivity

Computational chemistry is a powerful tool for understanding and predicting the behavior of organosulfur compounds. Future efforts in this area will likely involve:

Density Functional Theory (DFT) Studies: Advanced DFT calculations can provide deep insights into the electronic structure, reactivity, and reaction mechanisms of unsymmetrical diaryl sulfides. mdpi.com This understanding can guide the design of new synthetic routes and the prediction of compound properties.

Predictive Modeling for Properties: The development of computational models to predict the biological activity, material properties, and spectral characteristics of these compounds can accelerate the discovery of new applications.

Reaction Dynamics Simulations: Simulating the dynamics of reactions involving unsymmetrical diaryl sulfides can provide a more complete picture of the reaction pathways and transition states.

Development of New Applications in Specialized Chemical Fields

The unique properties of unsymmetrical diaryl sulfides make them attractive candidates for a variety of specialized applications. Future research could explore their use in:

Medicinal Chemistry: As analogues of known bioactive molecules, unsymmetrical diaryl sulfides could be investigated as potential therapeutic agents. jmchemsci.comacs.org The diverse substitution patterns possible allow for the fine-tuning of their pharmacological profiles.

Materials Science: Organosulfur compounds are integral to the development of advanced materials. britannica.com Unsymmetrical diaryl sulfides could be explored as components of organic semiconductors, polymers with tailored optical or electronic properties, and functional coatings.

Agrochemicals: The biological activity of sulfur-containing compounds suggests that novel unsymmetrical diaryl sulfides could be developed as next-generation pesticides or herbicides with improved efficacy and environmental profiles.

| Application Area | Potential Role of Unsymmetrical Diaryl Sulfides | Research Focus |

| Medicinal Chemistry | Scaffolds for drug discovery | Synthesis and screening of compound libraries |

| Materials Science | Building blocks for functional materials | Development of novel polymers and electronic materials |

| Agrochemicals | Active ingredients in crop protection | Investigation of structure-activity relationships |

Interdisciplinary Research Integrating Organosulfur Chemistry

The future of organosulfur chemistry lies in its integration with other scientific disciplines. For unsymmetrical diaryl sulfides, this could involve:

Chemical Biology: The use of these compounds as chemical probes to study biological processes, such as enzyme function or cellular signaling pathways.

Supramolecular Chemistry: The design of self-assembling systems based on unsymmetrical diaryl sulfides for applications in sensing, catalysis, and nanotechnology.

Environmental Chemistry: The study of the environmental fate and impact of these compounds, as well as their potential use in remediation technologies.

Q & A

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

- Methodological Answer : Conduct OECD guideline-based biodegradation assays (e.g., OECD 301F) under aerobic/anaerobic conditions. Use LC-MS/MS to quantify degradation products and model half-lives in soil/water systems via first-order kinetics. Compare results with structurally similar sulfides to establish structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.